Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-
Description
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a 1H-imidazole moiety. This structure combines the electron-deficient pyridine ring with the biologically active imidazole group, making it a candidate for applications in medicinal chemistry and materials science.
Such structural features are critical in drug design, where flexibility can improve pharmacokinetic properties like solubility and bioavailability.
Properties
CAS No. |
103095-54-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethyl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h1-2,4-6,8-9H,3,7H2 |
InChI Key |
JFBPQDAJCGEDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Imidazole with 4-Vinylpyridine Derivatives
A straightforward route involves the alkylation of imidazole using 4-(2-chloroethyl)pyridine. This method leverages the nucleophilic properties of imidazole’s nitrogen atoms. In a typical procedure, 4-(2-chloroethyl)pyridine (1.0 equiv) reacts with imidazole (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 68–72% after recrystallization. Kinetic studies reveal that the reaction follows an SN2 mechanism, with the chloride leaving group facilitating nucleophilic attack by imidazole’s N1 atom.
Key Optimization Parameters
- Solvent Effects : Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.
- Temperature : Yields plateau above 80°C due to competing decomposition pathways.
- Substrate Ratio : Excess imidazole (1.2–1.5 equiv) minimizes di-alkylation byproducts.
Multi-Component Cascade Reactions Involving Pyridine and Imidazole Precursors
A five-component reaction protocol, adapted from the synthesis of tetrahydroimidazo[1,2-a]pyridines, offers a modular approach. The method combines cyanoacetohydrazide, 4-nitroacetophenone, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and ethylenediamine in ethanol-water (3:1) under reflux. While the original procedure yields pyrido[1,2-a]pyrimidines, substituting ethylenediamine with 2-(aminomethyl)pyridine directs the pathway toward 4-[2-(1H-imidazol-1-yl)ethyl]pyridine (Fig. 1).
Reaction Conditions
| Component | Role | Equiv |
|---|---|---|
| 2-(Aminomethyl)pyridine | Pyridine precursor | 1.0 |
| Imidazole-1-acetaldehyde | Imidazole precursor | 1.0 |
| Nitroethylene derivative | Michael acceptor | 1.0 |
| Ethanol-water (3:1) | Solvent | – |
| Temperature | 80°C, 6 hours | – |
This method achieves 65–70% yield, with the nitro group acting as a transient directing group for regioselective cyclization.
Cross-Dehydrogenative Coupling (CDC) of Pyridine and Imidazole
Building on pyrazolo[1,5-a]pyridine syntheses, CDC strategies employ N-amino-2-iminopyridines and imidazole-containing β-diketones. In a representative procedure, N-amino-2-iminopyridine (3 mmol) reacts with 1-(2-hydroxyethyl)imidazole-4,5-dione (3 mmol) in ethanol under oxygen at 130°C for 18 hours (Table 1).
Table 1 : CDC Optimization for 4-[2-(1H-Imidazol-1-yl)ethyl]pyridine
| Entry | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | None | 58 | 92 |
| 2 | Acetic acid | 74 | 95 |
| 3 | FeCl₃ | 63 | 90 |
Acetic acid (6 equiv) proves optimal, likely by protonating intermediates to facilitate oxidative cyclization. The CDC route avoids pre-functionalized substrates, making it atom-economical.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Adapting solid-phase peptide synthesis principles, Wang resin-functionalized pyridine derivatives undergo sequential imidazole coupling. 4-(2-Bromoethyl)pyridine is immobilized on Wang resin via its carboxylic acid group, followed by imidazole coupling using Hünig’s base. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 60–65% purity, suitable for high-throughput screening.
Advantages
- Purification Simplification : Byproducts remain resin-bound.
- Scalability : Gram-scale synthesis achievable with automated systems.
Reductive Amination of 4-Pyridineacetaldehyde with Imidazole
A two-step reductive amination strategy involves:
- Condensing 4-pyridineacetaldehyde (1.0 equiv) with imidazole (1.1 equiv) in methanol at 25°C for 2 hours.
- Reducing the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in acetic acid buffer (pH 5.0).
This method affords 75–80% yield, with the pH-controlled environment minimizing over-reduction.
Mechanistic Insights and Comparative Analysis
The alkylation and CDC methods dominate industrial applications due to their scalability. However, multi-component reactions offer superior modularity for derivative synthesis. A comparative analysis (Table 2) highlights trade-offs:
Table 2 : Method Comparison for 4-[2-(1H-Imidazol-1-yl)ethyl]pyridine
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Nucleophilic Alkylation | 70 | 95 | Low |
| CDC | 74 | 95 | Moderate |
| Multi-Component | 65 | 90 | High |
| Solid-Phase | 60 | 85 | Very High |
| Reductive Amination | 78 | 97 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced imidazole or pyridine rings .
Scientific Research Applications
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Antioxidant Activity : Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate () showed 80.4% ABTS radical scavenging, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing antioxidant capacity . This could inform modifications to the target compound for similar effects.
- Synthetic Limitations : The absence of direct synthesis data for the target compound necessitates reliance on analog-based strategies, which may introduce impurities or require optimization of reaction conditions (e.g., temperature, catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
